molecular formula C7H15NO5 B13811031 beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI)

beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI)

Cat. No.: B13811031
M. Wt: 193.20 g/mol
InChI Key: GJFIBNOHCLHAOT-XUUWZHRGSA-N
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Description

Beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI): is a chemical compound with the molecular formula C7H13NO5 It is a derivative of gulose, a sugar molecule, and features an amino group substitution at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) typically involves the protection of hydroxyl groups, followed by the introduction of the amino group at the desired position. The process may include steps such as:

    Protection of Hydroxyl Groups: Using reagents like acetyl chloride or benzyl chloride to protect the hydroxyl groups.

    Introduction of Amino Group: Utilizing reagents like azides or amines under specific conditions to introduce the amino group.

    Deprotection: Removing the protective groups to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions. It serves as a model compound to understand the binding mechanisms of sugars with proteins and enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of glycosylated drugs. Its amino group can be modified to create derivatives with enhanced biological activity and specificity.

Industry: In the industrial sector, beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the third carbon position plays a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • Beta-D-Glucopyranoside, methyl 3-amino-3-deoxy-(9CI)
  • Beta-D-Mannopyranoside, methyl 3-amino-3-deoxy-(9CI)
  • Beta-D-Galactopyranoside, methyl 3-amino-3-deoxy-(9CI)

Comparison: Compared to these similar compounds, beta-D-Gulopyranoside, methyl 3-amino-3-deoxy-(9CI) exhibits unique structural features that influence its reactivity and binding properties. The specific arrangement of hydroxyl and amino groups in its structure allows for distinct interactions with biological targets, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol

InChI

InChI=1S/C7H15NO5/c1-12-7-6(11)4(8)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7-/m1/s1

InChI Key

GJFIBNOHCLHAOT-XUUWZHRGSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)N)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)N)O

Origin of Product

United States

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